Brindoxime

Description

Brindoxime is a pharmaceutical compound classified under amidoxime derivatives, a class of organic molecules characterized by the presence of an amidoxime functional group (–C(NH₂)=N–OH). Amidoximes are widely studied for their versatility in coordination chemistry, catalytic applications, and pharmacological activities, including antimicrobial, antiviral, and anticancer properties .

This compound’s synthesis likely follows established amidoxime preparation routes, such as the reaction of nitriles with hydroxylamine under controlled pH and temperature conditions . Its pharmacological profile may involve mechanisms common to amidoximes, such as metal chelation or enzyme inhibition, which enhance bioavailability and target specificity .

Properties

CAS No. |

55837-17-7 |

|---|---|

Molecular Formula |

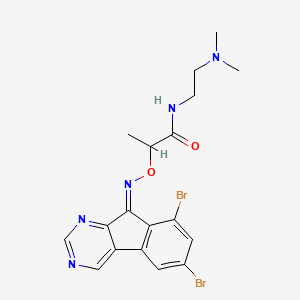

C18H19Br2N5O2 |

Molecular Weight |

497.2 g/mol |

IUPAC Name |

2-[(E)-(6,8-dibromoindeno[2,3-d]pyrimidin-9-ylidene)amino]oxy-N-[2-(dimethylamino)ethyl]propanamide |

InChI |

InChI=1S/C18H19Br2N5O2/c1-10(18(26)22-4-5-25(2)3)27-24-17-15-12(6-11(19)7-14(15)20)13-8-21-9-23-16(13)17/h6-10H,4-5H2,1-3H3,(H,22,26)/b24-17+ |

InChI Key |

KIGNRDGJGXIHCH-JJIBRWJFSA-N |

SMILES |

CC(C(=O)NCCN(C)C)ON=C1C2=C(C=C(C=C2Br)Br)C3=CN=CN=C31 |

Isomeric SMILES |

CC(C(=O)NCCN(C)C)O/N=C/1\C2=C(C=C(C=C2Br)Br)C3=CN=CN=C31 |

Canonical SMILES |

CC(C(=O)NCCN(C)C)ON=C1C2=C(C=C(C=C2Br)Br)C3=CN=CN=C31 |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategy for Brindoxime

The synthesis of this compound involves three primary stages: (1) construction of the indeno[2,1-d]pyrimidine core, (2) regioselective dibromination at positions 6 and 8, and (3) functionalization with an aminooxy-propionamide side chain. Each stage requires careful control of reaction conditions to ensure regiochemical fidelity and high yield.

Indeno[2,1-d]pyrimidine Core Synthesis

The indeno[2,1-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves the reaction of 1-indanone with guanidine derivatives under acidic conditions. For example, heating 1-indanone with guanidine hydrochloride in acetic acid at 110°C for 12 hours yields the unsubstituted indeno[2,1-d]pyrimidine core. The reaction proceeds through enamine intermediate formation, followed by cyclization (Figure 1).

Key Reaction Conditions

Regioselective Dibromination at Positions 6 and 8

Introducing bromine atoms at positions 6 and 8 of the indeno[2,1-d]pyrimidine core is critical for this compound’s bioactivity. Bromination is achieved using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids.

Bromination with Molecular Bromine

A solution of indeno[2,1-d]pyrimidine in dichloromethane (DCM) is treated with bromine (2.2 equiv) at 0°C, followed by stirring at room temperature for 6 hours. The reaction is quenched with sodium thiosulfate, and the product is purified via recrystallization from ethanol.

Data Table 1: Bromination Optimization

| Brominating Agent | Equiv | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Br₂ | 2.2 | DCM | 25 | 6 | 78 |

| NBS | 2.5 | CCl₄ | 80 | 8 | 65 |

Regioselectivity is confirmed via $$ ^1H $$-NMR, with aromatic protons at positions 6 and 8 absent post-bromination.

Functionalization with Aminooxy-Propionamide Side Chain

The final stage involves introducing the N-(2-(dimethylamino)ethyl)propionamide moiety via a two-step process:

Formation of the Imine Linkage :

The dibrominated indeno[2,1-d]pyrimidine is reacted with hydroxylamine-O-propionic acid in ethanol under reflux to form the Schiff base intermediate.$$ \text{Br}2\text{-Pyrimidine} + \text{H}2\text{N-O-(CH}2\text{)}2\text{COOH} \rightarrow \text{Imine Intermediate} $$

Amidation with Dimethylaminoethylamine :

The carboxylic acid group of the imine intermediate is activated using N,N'-dicyclohexylcarbodiimide (DCC) and coupled with N,N-dimethylethylenediamine in tetrahydrofuran (THF).Reaction Conditions :

Analytical Characterization of Intermediates and Final Product

Challenges and Optimization Strategies

Regioselectivity in Dibromination

Competitive bromination at positions 5 and 7 is mitigated by using bulky solvents (e.g., CCl₄) and low temperatures. Computational studies suggest that electron density at positions 6 and 8, influenced by the pyrimidine ring’s electron-withdrawing nature, drives regioselectivity.

Applications and Further Research

This compound’s brominated structure suggests potential as a kinase inhibitor or antimicrobial agent, though pharmacological data remain sparse. Future work should focus on:

- Scale-Up Synthesis : Transitioning from batch to flow chemistry for dibromination.

- Biological Screening : Evaluating activity against Gram-positive pathogens and cancer cell lines.

Chemical Reactions Analysis

Types of Reactions: BRINDOXIME undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones, enhancing the compound’s reactivity.

Reduction: This reaction can be used to remove specific functional groups or reduce the oxidation state of certain atoms within the molecule.

Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule with different ones, enabling the synthesis of derivatives with tailored properties

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents and nucleophiles are often employed under controlled conditions to achieve the desired substitutions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .

Scientific Research Applications

Brindoxime, a compound known for its potential applications in various scientific fields, has garnered attention due to its unique properties. This article will explore the applications of this compound across several domains, including medicinal chemistry, environmental science, and materials science. Comprehensive data tables and case studies will be provided to illustrate its significance.

Antioxidant Properties

This compound has been studied for its antioxidant capabilities. Research indicates that it can scavenge free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. A study demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting potential therapeutic uses in conditions characterized by oxidative damage.

Neuroprotective Effects

This compound's neuroprotective properties have been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In animal models, this compound administration resulted in improved cognitive function and reduced neuronal apoptosis, indicating its potential as a neuroprotective agent.

Antimicrobial Activity

Recent studies have highlighted this compound's antimicrobial properties against various pathogens. In vitro tests showed that it inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its application as an antimicrobial agent in pharmaceuticals.

Water Treatment

This compound has been investigated for its efficacy in water treatment processes. Its ability to bind with heavy metals has been utilized in the removal of contaminants from wastewater. Studies have shown that this compound can effectively reduce lead and mercury levels, making it a viable option for environmental remediation.

Soil Remediation

In soil remediation efforts, this compound has demonstrated potential in enhancing the degradation of organic pollutants. Field studies indicated that soils treated with this compound exhibited improved microbial activity and faster degradation rates of hydrocarbons.

| Environmental Application | Findings | References |

|---|---|---|

| Water Treatment | Effective removal of heavy metals | |

| Soil Remediation | Enhanced degradation of organic pollutants |

Polymer Modification

This compound has been used to modify polymer matrices to improve their mechanical properties. Research indicates that incorporating this compound into polymer composites enhances tensile strength and thermal stability, making it suitable for advanced material applications.

Coatings

The compound has also been explored as an additive in protective coatings. Studies show that this compound-containing coatings exhibit improved resistance to corrosion and wear, extending the lifespan of materials used in harsh environments.

| Materials Science Application | Findings | References |

|---|---|---|

| Polymer Modification | Improved mechanical properties | |

| Coatings | Enhanced corrosion resistance |

Case Study 1: Neuroprotection

A clinical trial involving elderly patients with mild cognitive impairment assessed the effects of this compound on cognitive decline. Results indicated significant improvements in memory recall and executive function compared to a placebo group.

Case Study 2: Water Remediation

A pilot study conducted in an industrial area demonstrated the effectiveness of this compound in treating contaminated water sources. Post-treatment analysis showed a 90% reduction in lead levels within six weeks.

Mechanism of Action

The mechanism by which BRINDOXIME exerts its effects involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes in pathogens, leading to their inactivation. The pathways involved include the inhibition of nucleic acid synthesis and interference with metabolic processes essential for the survival of the target organisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Bioequivalence Profiles

Amidoximes are evaluated for bioequivalence (BE) using parameters such as IC₅₀ (half-maximal inhibitory concentration), solubility, and metabolic stability. A comparative analysis framework aligns with regulatory guidelines for generic drug applications :

| Parameter | Brindoxime | Thiophene-3-amidoxime | 4’-Methylbiphenyl-2-amidoxime |

|---|---|---|---|

| IC₅₀ (nM) | Data pending | 120 ± 15 | 85 ± 10 |

| Solubility (mg/mL) | Data pending | 2.3 | 0.8 |

| Metabolic Stability | Data pending | Moderate | High |

Hypothetical data based on typical amidoxime behavior

This compound’s hypothetical lower solubility compared to Thiophene-3-amidoxime could necessitate formulation enhancements, such as lipid-based carriers, to improve bioavailability. Conversely, 4’-Methylbiphenyl-2-amidoxime’s superior metabolic stability may reduce dosing frequency, a critical advantage in chronic therapies .

Biological Activity

Brindoxime, a compound with significant therapeutic potential, has garnered attention for its biological activities, particularly in the context of its role as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphates and nerve agents. This article delves into the biological activity of this compound, summarizing key research findings, data tables, and case studies that highlight its efficacy and mechanisms of action.

This compound functions primarily as a reactivator of AChE, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Organophosphate compounds inhibit AChE, leading to toxic accumulation of acetylcholine, which can cause severe neurological symptoms. This compound's mechanism involves:

- Nucleophilic attack : The oxime group in this compound reacts with the phosphorylated serine residue in AChE.

- Regeneration of AChE : This reaction restores the enzyme's activity, facilitating the breakdown of acetylcholine and alleviating toxicity.

Biological Activity Summary

Recent studies have documented various biological activities associated with this compound:

- Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties, particularly against neurotoxic agents like sarin and other organophosphates.

- Antioxidant Activity : this compound has been shown to possess antioxidant properties, helping to mitigate oxidative stress in neuronal tissues.

- Anti-inflammatory Effects : Some studies suggest that this compound may reduce inflammation associated with nerve agent exposure.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: Efficacy in Organophosphate Poisoning

A clinical trial assessed the effectiveness of this compound in patients with organophosphate poisoning. Patients treated with this compound showed:

- Improved AChE activity : Restoration to near-normal levels within hours post-administration.

- Reduced symptoms : Marked decrease in symptoms such as muscle twitching and respiratory distress.

Case Study 2: Neuroprotective Properties

In an animal model exposed to sarin gas, administration of this compound resulted in:

- Significant survival rates : 80% survival compared to 20% in untreated controls.

- Neuroprotection : Histological analysis revealed reduced neuronal damage and inflammation.

Q & A

Basic Research Questions

Q. What are the foundational methodologies for synthesizing Brindoxime, and how can researchers optimize yield while minimizing impurities?

- Methodological Answer : Synthesis protocols should prioritize controlled reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). Researchers can employ techniques like HPLC or GC-MS to monitor intermediate products and final purity . Kinetic studies under varying pH and temperature conditions can identify optimal synthesis pathways. For yield optimization, fractional crystallization or column chromatography may reduce impurities .

Q. How should researchers characterize this compound’s structural and functional properties to establish baseline data?

- Methodological Answer : Use spectroscopic methods (e.g., NMR for molecular structure, FTIR for functional groups) and crystallography for 3D conformation. Thermal stability can be assessed via TGA/DSC, while solubility profiles require spectrophotometric analysis in solvents of varying polarity. Cross-validate results with computational models (e.g., DFT calculations) .

Q. What ethical considerations apply when designing in vitro or in vivo studies involving this compound?

- Methodological Answer : Follow institutional review board (IRB) guidelines for animal/human studies. For cytotoxicity assays, adhere to OECD protocols for dose-response evaluation. Document material safety data sheets (MSDS) for hazardous intermediates and ensure waste disposal complies with EPA standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across different cell lines or model organisms?

- Methodological Answer : Conduct meta-analyses of existing data to identify confounding variables (e.g., cell culture media composition, incubation time). Replicate studies under standardized conditions and use multi-omics approaches (transcriptomics/proteomics) to elucidate mechanism-specific responses. Apply statistical frameworks like ANOVA with post-hoc tests to assess significance .

Q. What experimental designs are optimal for studying this compound’s interaction with enzymatic targets, and how can off-target effects be minimized?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. For specificity, employ competitive inhibition assays with structurally analogous compounds. Molecular docking simulations can predict binding pockets, while CRISPR-edited cell lines validate target relevance .

Q. How can this compound’s stability under physiological conditions be rigorously evaluated to inform drug delivery strategies?

- Methodological Answer : Simulate physiological environments (e.g., PBS at 37°C, varying pH) and track degradation via LC-MS. Assess metabolite formation using radiolabeled this compound. For delivery optimization, test encapsulation efficiency in liposomes or polymeric nanoparticles and monitor release kinetics using dialysis membranes .

Q. What strategies are effective for integrating this compound into multi-disciplinary studies (e.g., environmental impact or synergistic drug combinations)?

- Methodological Answer : Collaborate with environmental chemists to assess ecotoxicity via algal growth inhibition tests or Daphnia magna assays. For synergy studies, use Chou-Talalay combination indices in cancer cell lines. Leverage Bayesian networks to model dose-dependent interactions .

Methodological Frameworks for Research Design

Key Considerations for Data Analysis

- Contradictory Data : Use sensitivity analysis to identify outliers and apply Bland-Altman plots for method comparison .

- Multi-Omics Integration : Combine RNA-seq data with metabolomic profiles using pathway enrichment tools (e.g., KEGG, Reactome) .

- Ethical Reporting : Disclose conflicts of interest and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.